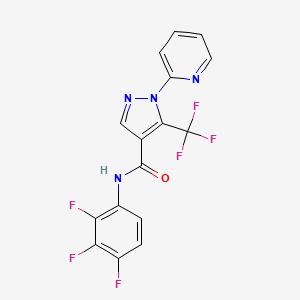
1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a pyridinyl group, a trifluoromethyl group, and a trifluorophenyl group, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The trifluoromethyl and trifluorophenyl groups are introduced through nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide and trifluorophenyl boronic acids under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluorophenyl boronic acids, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
1-(2-pyridinyl)-5-(methyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide: Substitutes the trifluoromethyl group with a methyl group, affecting its reactivity and applications.
Uniqueness
1-(2-pyridinyl)-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both trifluoromethyl and trifluorophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activities, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C16H8F6N4O |
|---|---|
Poids moléculaire |
386.25 g/mol |
Nom IUPAC |
1-pyridin-2-yl-5-(trifluoromethyl)-N-(2,3,4-trifluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H8F6N4O/c17-9-4-5-10(13(19)12(9)18)25-15(27)8-7-24-26(14(8)16(20,21)22)11-3-1-2-6-23-11/h1-7H,(H,25,27) |
Clé InChI |
UDIHSOQETRHUNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















